N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

Riboswitch RNA Therapeutics Antimicrobial Drug Discovery

Select N2-acetylguanine for its unique C2-acetyl modification that disrupts Watson-Crick pairing yet retains riboswitch-mediated transcription termination efficiency—unlike guanine or C6/C8 analogs. With a 300 nM Kd for the guanine riboswitch, it serves as a critical tool for non-canonical binding mode studies in antimicrobial development. Also essential as USP Acyclovir Related Compound G (CRM-grade, ≥99% traceable certification) for HPLC/UPLC/LC-MS/MS impurity quantification per ICH Q3A/Q3B. In biocatalysis, its protected N2 position enables efficient one-step enzymatic glycosylation without deacetylation.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B7812576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-oxo-3,7-dihydropurin-2-yl)acetamide
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
InChIKeyMXSMRDDXWJSGMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-oxo-3,7-dihydropurin-2-yl)acetamide (N2-Acetylguanine) for Riboswitch Research and Analytical Reference Procurement


N-(6-oxo-3,7-dihydropurin-2-yl)acetamide, commonly referred to as N2-acetylguanine (CAS 19962-37-9), is a C2-modified guanine derivative that serves as a high-affinity ligand for the guanine-guanine riboswitch (GR) with a reported dissociation constant (Kd) of 300 nM . This purine analog is also recognized as an endogenous metabolite involved in DNA/RNA synthesis and purine metabolism [1]. The compound is structurally defined by an acetyl group at the N2 position of the guanine heterocycle, imparting distinct molecular recognition properties relative to unmodified guanine and other purine derivatives.

Why N-(6-oxo-3,7-dihydropurin-2-yl)acetamide Cannot Be Replaced by Generic Guanine Analogs


Substitution of N2-acetylguanine with unmodified guanine or other C2-unsubstituted purine analogs in riboswitch-targeted studies or analytical workflows is scientifically unsound. C2-modified guanines such as N2-acetylguanine exhibit a fundamentally distinct binding mode within the guanine riboswitch pocket—completely disrupting a key Watson-Crick pairing interaction that is central to guanine recognition, while paradoxically maintaining transcriptional termination efficiency equivalent to the natural ligand [1]. This unique structure-activity relationship is not observed with guanine or C6-modified analogs, which either bind via conventional Watson-Crick pairing or exhibit diminished functional activity [1]. Consequently, generic purine analogs cannot serve as functional or analytical surrogates for N2-acetylguanine in applications requiring precise modulation of riboswitch-mediated gene regulation or in validated impurity profiling.

Quantitative Evidence for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide: Head-to-Head Comparator Data


Guanine Riboswitch Binding Affinity: N2-Acetylguanine (Kd = 300 nM) vs. Guanine (Kd = 5 nM)

N2-acetylguanine binds the guanine-guanine riboswitch (GR) with a dissociation constant (Kd) of 300 nM . In direct comparison, the natural ligand guanine binds the same riboswitch with a Kd of 5 nM under identical high-Mg2+ conditions (20 mM MgCl2) [1]. The 60-fold difference in binding affinity (300 nM vs. 5 nM) quantifies the impact of N2-acetylation on riboswitch recognition and establishes a clear pharmacological distinction between the acetylated derivative and the unmodified purine base.

Riboswitch RNA Therapeutics Antimicrobial Drug Discovery

Transcriptional Termination Modulation: N2-Acetylguanine vs. Guanine Efficiency Equivalence

Despite disrupting a key Watson-Crick pairing interaction within the riboswitch binding pocket, N2-acetylguanine modulates transcriptional termination as efficiently as guanine [1]. In functional assays using Bacillus subtilis, N2-acetylguanine at 20 µM concentration promotes transcriptional termination to an extent comparable to the natural ligand guanine [1]. This paradoxical structure-function relationship—disrupted canonical binding yet preserved functional output—is not observed with C6-modified guanine derivatives, which generally show diminished termination activity [1].

Gene Regulation Riboswitch Function Antimicrobial Screening

Watson-Crick Pairing Disruption: Complete Abrogation vs. Canonical Guanine Base Pairing

Structural and functional analyses reveal that C2-modified guanines, including N2-acetylguanine, completely disrupt a key Watson-Crick pairing interaction between the ligand and the guanine riboswitch RNA [1]. In stark contrast, unmodified guanine engages the riboswitch via canonical Watson-Crick base pairing that is essential for high-affinity recognition and allosteric regulation [1]. This mechanistic dichotomy is exclusive to C2-modified derivatives; C8-modified analogs generally retain Watson-Crick pairing capabilities, while C6 modifications are uniformly deleterious to binding [1].

RNA Structure Ligand Recognition Riboswitch Engineering

Purine Nucleoside Phosphorylase (PNP) Inhibition: N2-Acetylguanine (IC50 = 1.33 µM) vs. 8-Aminoguanosine (IC50 = 1.40 µM)

N2-acetylguanine inhibits human purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 µM and a Ki of 290 µM, as determined by [8-14C]-inosine conversion and guanosine phosphorolysis assays, respectively [1]. For comparative context, the established PNP inhibitor 8-aminoguanosine exhibits an IC50 of 1.40 µM under similar assay conditions [2]. N2-acetylguanine thus falls within the same weak inhibition range as 8-aminoguanosine and is markedly less potent than optimized 9-substituted guanine derivatives, which achieve IC50 values in the nanomolar range (e.g., 9-(3,3-dimethyl-5-phosphonopentyl)guanine, IC50 = 44 nM) [2].

Enzyme Inhibition Purine Metabolism Drug Discovery

Certified Reference Material for Acyclovir Impurity G: N2-Acetylguanine as a Pharmaceutical Analytical Standard

N2-acetylguanine is officially designated as Acyclovir Related Compound G and is supplied as a certified reference material (CRM) and pharmaceutical secondary standard for impurity profiling of acyclovir formulations . The compound is characterized by a purity specification of ≥99% (HPLC) and is provided with comprehensive analytical documentation including certificate of analysis, MSDS, and HPLC chromatogram . In contrast, generic N2-acetylguanine sourced from non-certified vendors lacks validated purity and traceable certification, rendering it unsuitable for regulatory-compliant pharmaceutical analysis. The CRM designation is unique to this specific compound in the context of acyclovir impurity monitoring; other guanine derivatives (e.g., 8-oxoguanine, N2-methylguanine) are not recognized as acyclovir-related impurities.

Pharmaceutical Impurity Profiling Analytical Chemistry Quality Control

Validated Application Scenarios for N-(6-oxo-3,7-dihydropurin-2-yl)acetamide Based on Quantitative Evidence


Riboswitch-Targeted Antimicrobial Drug Discovery: Probing Non-Canonical Ligand-RNA Interactions

Researchers engaged in high-throughput screening of purine riboswitch ligands for antimicrobial development should select N2-acetylguanine as a tool compound to investigate non-canonical binding modes. The compound's 300 nM Kd for the guanine riboswitch [1] combined with its complete disruption of Watson-Crick pairing while preserving transcriptional termination efficiency [2] provides a unique pharmacophore template. This enables exploration of chemical space inaccessible to guanine or C8-modified analogs, facilitating the design of riboswitch ligands with novel resistance profiles [2].

Pharmaceutical Quality Control: Acyclovir Impurity G Certified Reference Material

Analytical laboratories performing HPLC, UPLC, or LC-MS/MS analysis of acyclovir active pharmaceutical ingredient (API) and finished drug products must employ N2-acetylguanine as a certified reference material (Acyclovir Related Compound G) for system suitability, method validation, and impurity quantification [1]. The CRM-grade material, specified at ≥99% purity with traceable certification [2], is essential for compliance with USP, EP, and ICH Q3A/Q3B guidelines. Use of non-certified material invalidates analytical results and may lead to regulatory citation.

Enzymatic Nucleoside Synthesis: Stable N2-Protected Guanine Substrate

Biocatalysis and nucleotide chemistry groups performing enzymatic transglycosylation reactions should utilize N2-acetylguanine as a protected guanine base. Unlike unprotected guanine, N2-acetylguanine undergoes glycosylation catalyzed by recombinant nucleoside phosphorylases without concomitant deacylation of the N2 position [1]. This stability advantage enables efficient one-step enzymatic synthesis of N2-acetylated purine nucleosides containing diverse C6 and C2 substituents, streamlining the preparation of modified nucleoside libraries for antiviral and anticancer screening [1].

Metabolomics and Endogenous Purine Metabolism Studies

Investigators conducting targeted metabolomics of purine catabolism or oxidative stress biomarker discovery may employ N2-acetylguanine as an authentic standard for quantifying endogenous acetylated guanine species. The compound is annotated as an endogenous metabolite involved in DNA/RNA synthesis and purine salvage pathways [1]. Its distinct chromatographic and mass spectrometric properties (m/z 193.166; RT variable) enable unambiguous identification and absolute quantification in biological matrices using LC-MS/MS platforms [1].

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